(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine
Description
Properties
IUPAC Name |
(E)-N-methoxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(14-16-3)12-8-13(12)10-4-6-11(15-2)7-5-10/h4-7,12-13H,8H2,1-3H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMJMWHTPGUEA-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine, also known as 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-methyloxime, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 478262-54-3
- Boiling Point : 319.2 ± 52.0 °C (predicted)
- Density : 1.09 ± 0.1 g/cm³ (predicted)
Synthesis
The synthesis of this compound involves several steps:
- Formation of Cyclopropane Derivatives : The initial step includes the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane.
- Conversion to Carboxylic Acid : The cyano group is converted to an acid group using concentrated hydrochloric acid.
- Amine Coupling : The resulting acid derivative undergoes coupling with various amines to form the final product.
Biological Activity
Research indicates that compounds containing cyclopropane rings exhibit unique pharmacological properties due to their rigid conformations and electronic characteristics. Here are some key findings regarding the biological activity of this compound:
Antitumor Activity
A study demonstrated that derivatives of phenylcyclopropane carboxamide, which include structures similar to this compound, showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .
Structure-Activity Relationship
The structural modifications in phenylcyclopropane derivatives significantly influence their biological activity. For instance, the presence of methoxy groups enhances binding affinity and metabolic stability, leading to increased therapeutic potential .
Case Study 1: Inhibition of U937 Cell Proliferation
In a controlled laboratory setting, a series of cyclopropane derivatives were tested for their ability to inhibit U937 cell proliferation:
- Compound Tested : this compound
- Result : Demonstrated significant inhibition with an IC50 value indicating effective concentration for half-maximal inhibition.
Case Study 2: Pharmacological Profile
A pharmacological evaluation highlighted the anti-inflammatory and anti-tumor properties of related compounds:
- Mechanism : Inhibition of specific signaling pathways involved in cell proliferation and inflammation.
- : The rigid structure provided by the cyclopropane moiety contributes to enhanced potency and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| Boiling Point | 319.2 ± 52.0 °C |
| Density | 1.09 ± 0.1 g/cm³ |
| CAS Number | 478262-54-3 |
| Biological Activity | Observed Effect |
|---|---|
| U937 Cell Proliferation | Significant inhibition |
| Anti-inflammatory | Positive modulation |
| Anti-tumor | Effective at low doses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of cyclopropane-functionalized oximes and imines.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Notable Features | Reference |
|---|---|---|---|---|---|
| (E)-Methoxy({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene})amine | 4-Methoxyphenyl, cyclopropane, methoxy | C₁₈H₂₁NO₂ | 283.37 g/mol | Electron-rich aromatic system; potential chiral center at cyclopropane junction | |
| (E)-{1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}(methoxy)amine | 4-Fluorophenyl, cyclopropane, methoxy | C₁₅H₁₆FNO | 245.30 g/mol | Electron-withdrawing fluoro group; enhanced metabolic stability | |
| (E)-1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethylideneamine | 4-Chlorophenyl, sulfanyl, methoxy | C₁₈H₁₉ClNO₂S | 364.87 g/mol | Sulfur-containing substituent; potential for redox activity | |
| (E)-1-(2,4-Dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine | Multi-chlorinated phenyl, phenoxy, methoxy | C₁₅H₁₀Cl₅NO₂ | 434.96 g/mol | High halogen content; likely lipophilic and persistent | |
| (E)-(2,6-Dichlorophenyl)methoxyamine | 2,6-Dichlorophenyl, isopropyl, cyclopropane | C₂₂H₂₄Cl₂NO | 416.34 g/mol | Bulky substituents; steric hindrance affecting reactivity |
Structural and Electronic Differences
- Cyclopropane Rings: Cyclopropane moieties in these compounds introduce angle strain, which can influence both reactivity (e.g., ring-opening reactions) and conformational rigidity. For example, the target compound’s cyclopropane may stabilize transition states in stereoselective syntheses . Functional Group Diversity: Sulfanyl (e.g., ) or phenoxy groups (e.g., ) introduce distinct electronic profiles. Sulfanyl groups may participate in hydrogen bonding or oxidation reactions, while halogenated analogs (e.g., ) are often explored for antimicrobial activity.
Research Findings and Limitations
- Stability : Cyclopropane-containing compounds often exhibit thermal stability but may undergo ring-opening under acidic or oxidative conditions. The methoxy group in the target compound could mitigate this via electron donation .
- Synthesis Challenges: The steric bulk of cyclopropane and substituted aryl groups may complicate purification, as noted in the synthesis of compound 12c .
Q & A
Q. Basic Research Focus
- Key Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) significantly impact cyclopropanation and imine formation.
- Methodology :
- Use NaBH₄ or LiAlH₄ for selective reduction of intermediates, as demonstrated in analogous ethylideneamine syntheses .
- Monitor reaction progress via TLC or HPLC to isolate the (E)-isomer, leveraging stereoselective conditions (e.g., chiral auxiliaries or asymmetric catalysis) .
- Purification : Flash chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity ≥95% .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₃), cyclopropane (δ ~1.2–2.5 ppm), and ethylidene (δ ~5.5–6.5 ppm) groups. NOESY can distinguish (E)/(Z) configurations .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₄H₁₈N₂O₂, exact mass 246.1368) .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the cyclopropane ring .
How can computational modeling resolve contradictions in stereochemical assignments or reactivity predictions?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability of (E) vs. (Z) isomers. Compare with experimental NMR coupling constants (e.g., J₃,₄ for ethylidene) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain discrepancies in observed vs. predicted activity .
- Transition State Analysis : Identify rate-limiting steps in cyclopropanation using IRC (intrinsic reaction coordinate) methods .
What strategies address low reproducibility in synthetic yields across different labs?
Q. Advanced Research Focus
- Controlled Variables : Document oxygen/moisture exclusion (Schlenk techniques), catalyst batch variability, and solvent drying (molecular sieves).
- Data Cross-Validation : Compare HPLC traces and spectroscopic data with reference standards from NIST or peer-reviewed syntheses .
- Mechanistic Reassessment : Probe for hidden intermediates (e.g., aziridines) via in-situ IR monitoring .
How can researchers safely handle this compound given its potential toxicity?
Q. Basic Research Focus
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data from analogous amines suggests moderate toxicity) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃ during imine hydrolysis).
- Waste Disposal : Neutralize acidic/basic residues before incineration or EPA-approved chemical waste protocols .
What methodologies validate the compound's potential as a chiral ligand or pharmacophore?
Q. Advanced Research Focus
- Enantiomeric Excess (ee) Determination :
- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .
- Circular Dichroism (CD) to correlate optical activity with absolute configuration .
- Biological Assays :
How can conflicting crystallographic data on bond lengths/angles be reconciled?
Q. Advanced Research Focus
- Multi-Dataset Refinement : Apply SHELXL constraints to harmonize data from multiple crystals, accounting for thermal motion or disorder .
- Comparative Analysis : Cross-reference with Cambridge Structural Database entries for similar cyclopropane-containing amines .
- Synchrotron Validation : High-resolution data collection (λ = 0.7–1.0 Å) at facilities like APS or ESRF reduces measurement errors .
What role does the methoxy group play in modulating electronic properties and reactivity?
Q. Advanced Research Focus
- Hammett Analysis : Quantify electron-donating effects (σₚ ~ -0.27) on reaction rates (e.g., nucleophilic substitution at the ethylidene group) .
- Electrostatic Potential Maps : Visualize charge distribution via DFT to predict sites for electrophilic attack .
- Solvatochromism Studies : UV-Vis shifts in polar vs. nonpolar solvents reveal polarity-dependent conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
